Octadeca-2,4-dien-1-ol
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Overview
Description
Octadeca-2,4-dien-1-ol is a long-chain fatty alcohol with the molecular formula C18H34O. It is characterized by the presence of two double bonds located at positions 2 and 4 in the carbon chain. This compound is a colorless oil and is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octadeca-2,4-dien-1-ol typically involves the dimerization and hydration of butadiene in the presence of a catalyst and water . This method is efficient and allows for the production of the compound in significant quantities. Another approach involves the cross-coupling of specific alkenyl halides with appropriate alcohols under catalytic conditions .
Industrial Production Methods
In industrial settings, the production of this compound often employs large-scale chemical reactors where butadiene is dimerized and hydrated. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Catalysts such as palladium or nickel complexes are commonly used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Octadeca-2,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound into saturated alcohols using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Halogenating agents like thionyl chloride (SOCl2), nucleophiles like sodium azide (NaN3)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Saturated alcohols
Substitution: Halogenated compounds, azides
Scientific Research Applications
Octadeca-2,4-dien-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of octadeca-2,4-dien-1-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with proteins such as hsp90, altering their function and potentially leading to anticancer effects . The compound’s double bonds and hydroxyl group allow it to participate in various biochemical reactions, influencing cellular processes.
Comparison with Similar Compounds
Octadeca-2,4-dien-1-ol can be compared with other long-chain fatty alcohols such as:
Linoleyl alcohol (9Z,12Z-octadecadien-1-ol): Similar in structure but with double bonds at positions 9 and 12.
3E,13Z-Octadecadien-1-ol: Another long-chain fatty alcohol with double bonds at positions 3 and 13.
Uniqueness
This compound is unique due to the specific positioning of its double bonds at positions 2 and 4, which imparts distinct chemical and physical properties. This structural feature allows it to participate in unique chemical reactions and makes it valuable in various applications.
Properties
CAS No. |
93255-83-5 |
---|---|
Molecular Formula |
C18H34O |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
octadeca-2,4-dien-1-ol |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h14-17,19H,2-13,18H2,1H3 |
InChI Key |
SNYFFTBACLYNDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC=CC=CCO |
Origin of Product |
United States |
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